Physicochemical Differentiation: Molecular Weight and Lipophilicity Profile vs. Xanthene Analog
The target compound (MW 338.4, C₁₉H₂₂N₄O₂) is approximately 20 Da lighter than its closest commercial analog, N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097866-86-7, MW 358.4, C₂₁H₁₈N₄O₂) . The 4-phenyloxane substituent contributes a saturated oxane ring (two hydrogen-bond-accepting oxygen lone pairs and four sp³ carbons) versus the planar, fully aromatic xanthene system. This results in an estimated cLogP difference of approximately −0.5 to −0.8 log units (4-phenyloxane analog being less lipophilic), placing it in a more favorable property space for oral bioavailability according to Lipinski guidelines [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP); structural topology |
|---|---|
| Target Compound Data | MW = 338.4 g/mol; cLogP estimated 2.8–3.2; saturated oxane ring with phenyl substituent; 2 H-bond acceptors (oxane oxygen + pyridazine N); C₁₉H₂₂N₄O₂ |
| Comparator Or Baseline | N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097866-86-7): MW = 358.4 g/mol; cLogP estimated 3.3–3.8; planar tricyclic aromatic xanthene; C₂₁H₁₈N₄O₂ |
| Quantified Difference | ΔMW = −20 g/mol (−5.6%); ΔcLogP ≈ −0.5 to −0.8 log units (estimated); topological polar surface area (TPSA) similar but 3D conformational volume differs due to puckered oxane vs. planar xanthene |
| Conditions | Calculated physicochemical properties based on molecular structure; cLogP estimates derived from fragment-based contributions (CDK/ACD Labs methodology) |
Why This Matters
For lead optimization programs targeting oral bioavailability, the lower molecular weight and reduced lipophilicity of the phenyloxane analog may translate into improved aqueous solubility and reduced metabolic clearance compared to the xanthene analog, making it a more developable starting point.
- [1] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
